Chlorhydrate de chlorure de pyridine-3-sulfonyle

Vue d'ensemble

Description

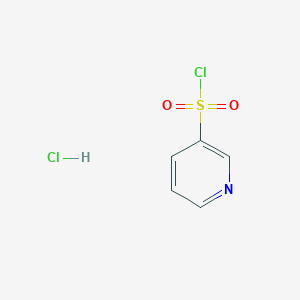

Pyridine-3-sulfonyl chloride hydrochloride (PSCH) is a chemical compound that has a wide range of uses in scientific research and laboratory experiments. PSCH is a white crystalline solid that is soluble in water, alcohol, and ether. It is a derivative of pyridine, a six-membered aromatic heterocyclic compound that is found in many organic compounds. PSCH has been used in a variety of applications, including in the synthesis of pharmaceuticals, the production of dyes and pigments, and in the synthesis of various organic compounds.

Applications De Recherche Scientifique

Agent de dérivatisation HPLC

Le chlorhydrate de chlorure de pyridine-3-sulfonyle est utilisé comme agent de dérivatisation en chromatographie liquide haute performance (HPLC). Il améliore la sensibilité de la détection pour certains métabolites, tels que ceux formés lors de l'incubation d'isoformes du cytochrome P450 en milieu aqueux . Cette application est cruciale pour la quantification précise de ces métabolites à de faibles niveaux physiologiques.

Amélioration de la sensibilité pour les œstrogènes stéroïdiens

Dans l'analyse des échantillons biologiques, le this compound sert à augmenter la sensibilité de la détection des œstrogènes stéroïdiens . Ceci est particulièrement important pour l'évaluation des risques de cancer et des maladies métaboliques, où une mesure précise de ces biomarqueurs est essentielle.

Détection des bisphénols dans les boissons

Le composé est également utilisé pour améliorer la détection des bisphénols dans les boissons . Les bisphénols peuvent être des perturbateurs endocriniens, et leur mesure précise est nécessaire pour la sécurité alimentaire et la santé publique.

Synthèse de dérivés de pyrimidine

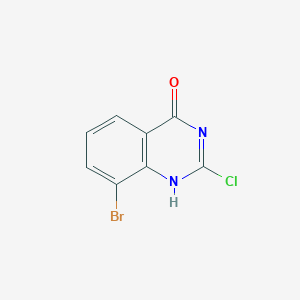

Le this compound est un réactif utilisé dans la synthèse de dérivés de pyrimidine . Ces dérivés ont montré une activité antiproliférative contre les cellules cancéreuses du sein négatives, indiquant des applications thérapeutiques potentielles.

Amélioration de la méthode de production

Une méthode de production du this compound a été développée qui offre un rendement plus élevé et une formation réduite de sous-produits par rapport aux méthodes conventionnelles . Cette avancée est significative pour les procédés industriels où l'efficacité et le rendement sont essentiels.

Quantification des stéroïdes endogènes

Le composé aide à la quantification des formes non conjuguées de stéroïdes endogènes et de leurs métabolites chez l'homme . Cette application est essentielle pour la recherche sur les déséquilibres hormonaux et les conditions de santé associées.

Mécanisme D'action

Target of Action

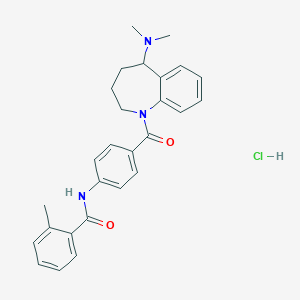

Pyridine-3-sulfonyl chloride hydrochloride is primarily used as a reagent in the synthesis of pyrimidine derivatives . These derivatives have shown anti-proliferative activity against negative breast cancer cells .

Mode of Action

The compound interacts with its targets through a process known as diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . This results in the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .

Biochemical Pathways

The biochemical pathways affected by pyridine-3-sulfonyl chloride hydrochloride involve the synthesis of pyrimidine derivatives. The compound is used to synthesize new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides .

Result of Action

The molecular and cellular effects of pyridine-3-sulfonyl chloride hydrochloride’s action are primarily seen in its anti-proliferative activity against negative breast cancer cells . This suggests that the compound may have potential therapeutic applications in the treatment of this type of cancer.

Action Environment

The action, efficacy, and stability of pyridine-3-sulfonyl chloride hydrochloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be handled in a well-ventilated place under inert gas (nitrogen or argon) at 2-8°C . Contact with water liberates toxic gas .

Orientations Futures

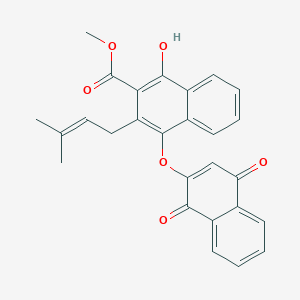

Pyridine-3-sulfonyl chloride hydrochloride is an essential medical intermediate and is widely applied to the synthesis of medicines . It is mainly used for preparing TAK-438 (vonoprazan fumarate), which is a novel orally active potassium-competitive acid blocker, developed as an antisecretory drug .

Analyse Biochimique

Biochemical Properties

It is known that sulfonyl chloride compounds can react with amines to form sulfonamides , which are a class of compounds that can interact with various enzymes and proteins. The exact nature of these interactions would depend on the specific structure of the resulting sulfonamide.

Cellular Effects

It is known that the compound has anti-proliferative activity against negative breast cancer cells . This suggests that Pyridine-3-sulfonyl chloride hydrochloride may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Propriétés

IUPAC Name |

pyridine-3-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVPWOMJFLICOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502990 | |

| Record name | Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42899-76-3 | |

| Record name | Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-3-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)